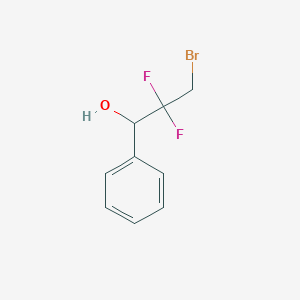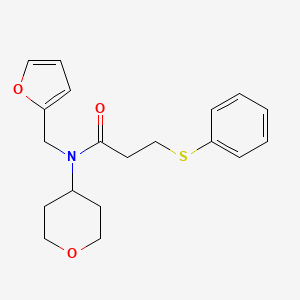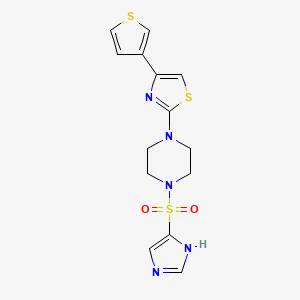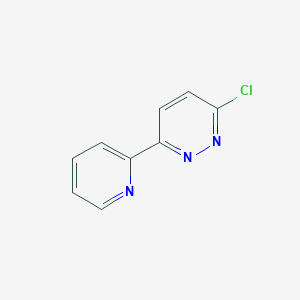![molecular formula C23H18ClN3O6 B2887776 N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide CAS No. 307505-12-0](/img/structure/B2887776.png)
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O6 and its molecular weight is 467.86. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
One significant application of N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide and related compounds is in the synthesis of polyamides. Research by Hsiao, Yang, and Chen (2000) on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of these compounds in polymer science. The study highlights the solubility, flexibility, and thermal stability of these polyamides, making them valuable in various industrial applications (Hsiao, Yang, & Chen, 2000).
Chemical Interactions and Studies
Malathi, Sabesan, and Krishnan (2004) explored the hydrogen-bonded complexes formed by formamide and acetamide with phenols, including p-chlorophenol, to understand the molecular interactions and properties of these complexes. Their findings contribute to a deeper understanding of the chemical behavior of compounds like N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide in various environments (Malathi, Sabesan, & Krishnan, 2004).
Radiotherapy and Chemotherapy Applications
Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides and evaluated them as radiosensitizers and bioreductively activated cytotoxins, demonstrating potential applications in radiotherapy and chemotherapy. The study underscores the relevance of such compounds in enhancing the efficacy of cancer treatments (Threadgill et al., 1991).
Antioxidant Activity
Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including compounds with structural similarities to N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide. These compounds exhibited potent antioxidant activities, suggesting their potential use in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Positron Emission Tomography (PET) Radioligands
Kil et al. (2014) conducted a study involving the synthesis and evaluation of 18F-labeled PET radioligands for metabotropic glutamate receptor subtype 4, employing compounds structurally similar to N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide. This research highlights the potential of such compounds in developing imaging agents for neurological studies (Kil et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O6/c24-15-7-9-16(10-8-15)25(23(30)19-11-12-20(33-19)27(31)32)13-3-4-14-26-21(28)17-5-1-2-6-18(17)22(26)29/h1-2,5-12H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRUDQMVZNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)



![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)

